molecular formula C8H13BrN2 B1484426 4-(3-Bromopropyl)-3,5-dimethyl-1H-pyrazole CAS No. 2167368-32-1

4-(3-Bromopropyl)-3,5-dimethyl-1H-pyrazole

Cat. No.: B1484426
CAS No.: 2167368-32-1
M. Wt: 217.11 g/mol
InChI Key: MBPQGISNDHBOSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃, 300 MHz):

  • δ 2.25–2.29 ppm (s, 6H): Methyl groups at positions 3 and 5.
  • δ 3.16–4.28 ppm (m, 4H): Methylene protons of the bromopropyl chain.
  • δ 5.90–5.95 ppm (s, 1H): Pyrazole ring proton .

¹³C NMR (CDCl₃, 75 MHz):

  • δ 11.4–13.2 ppm: Methyl carbons.
  • δ 28.2–50.0 ppm: Methylene carbons in the bromopropyl chain.
  • δ 135.1–148.9 ppm: Pyrazole ring carbons .

Infrared (IR) Spectroscopy

Key absorption bands (cm⁻¹):

  • 2933–2975: C–H stretching (methyl and methylene groups).
  • 1475–1405: C–N and C=C vibrations (pyrazole ring).
  • 654–597: C–Br stretching .

Mass Spectrometry (MS)

  • ESI-MS : m/z 217.11 [M+H]⁺ (base peak).
  • Fragmentation pattern: Loss of Br (Δ m/z = 80) yields m/z 137.1 [C₈H₁₃N₂]⁺ .

Computational Chemistry Studies (DFT, Molecular Orbital Analysis

Density Functional Theory (DFT) calculations on pyrazole derivatives provide electronic structure insights:

Molecular Orbital Analysis

  • HOMO-LUMO gap : ~4.5 eV, indicating moderate reactivity.
  • HOMO : Localized on the pyrazole ring and bromine atom.
  • LUMO : Dominated by σ* orbitals of the C–Br bond .

Geometric Optimization

  • Bond lengths :
    • N–N: 1.35 Å (pyrazole ring).
    • C–Br: 1.86 Å .
  • Dihedral angles : The bromopropyl chain exhibits a gauche conformation (θ ≈ 60°) relative to the pyrazole plane .

Properties

IUPAC Name

4-(3-bromopropyl)-3,5-dimethyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrN2/c1-6-8(4-3-5-9)7(2)11-10-6/h3-5H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBPQGISNDHBOSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2167368-32-1
Record name 2167368-32-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Scientific Research Applications

Medicinal Chemistry

4-(3-Bromopropyl)-3,5-dimethyl-1H-pyrazole exhibits significant biological activity, making it relevant in drug discovery. Its mechanism of action often involves interaction with specific molecular targets such as enzymes or receptors. Research has indicated potential therapeutic applications including:

  • Anti-inflammatory Properties : Similar to other pyrazole derivatives like celecoxib, this compound may inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced inflammation .
  • Anticancer Activity : Preliminary studies suggest that it could induce apoptosis in cancer cells through mechanisms like caspase activation .
  • Antimicrobial Effects : The presence of the bromine atom may enhance its efficacy against various pathogens, including resistant strains .

Agrochemicals

The compound is also explored for use in developing agrochemicals due to its reactivity and ability to interact with biological systems. Its unique structure allows for modifications that can lead to effective herbicides or pesticides.

Industrial Applications

In industrial chemistry, this compound serves as an intermediate for synthesizing more complex organic molecules. Its versatility makes it suitable for producing dyes and other chemicals .

Case Study 1: Synthesis and Characterization

A study successfully synthesized this compound using phase transfer catalyst methods. Characterization techniques such as NMR and mass spectrometry confirmed its structure and purity. The research highlighted the efficiency of this synthetic route for producing high yields of the compound .

Case Study 2: Biological Evaluation

Another investigation evaluated various pyrazole derivatives' biological activities. Results indicated that compounds with bromine substitutions exhibited significant inhibition of cancer cell proliferation compared to non-brominated counterparts. This suggests that this compound may be a promising candidate for further development in cancer therapeutics .

Mechanism of Action

The mechanism by which 4-(3-Bromopropyl)-3,5-dimethyl-1H-pyrazole exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would vary based on the specific biological system or industrial application.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Pyrazole Derivatives

Substituent Variations at Position 4

(a) Sulfanyl-Substituted Pyrazoles

Compounds like 4-(cyclohexylsulfanyl)methyl-3,5-dimethyl-1H-pyrazole and its benzyl analog () exhibit distinct biological profiles. When coordinated to Pt(II), the cyclohexylsulfanyl variant demonstrated threefold higher cytotoxicity against leukemia cell lines (Jurkat, K562, U937) compared to the benzyl-substituted analog. This highlights the role of hydrophobic substituents (e.g., cyclohexyl) in enhancing anticancer activity .

(b) Ethyl, Cyclopropyl, and Phenyl Substituents

In BET bromodomain inhibitors (), replacing the 3,5-dimethyl groups in pyrazole derivatives with bulkier substituents significantly improved binding affinity. For example:

  • 3,5-Diethyl-1H-pyrazole (Compound 17) : Ki = 44.1 nM (BRD4 BD1), 16.1 nM (BD2).
  • 3-Cyclopropyl-5-methyl-1H-pyrazole (Compound 18) : Ki = 24.7 nM (BD1), 12.2 nM (BD2).
    These modifications increased hydrophobic interactions with target proteins, underscoring the importance of substituent size and geometry .
(c) Brominated Alkyl Chains
  • 4-Bromo-1-isopropyl-3,5-dimethyl-1H-pyrazole (): Shares the same molecular formula (C₈H₁₃BrN₂) as the target compound but replaces the bromopropyl group with a bromo-isopropyl moiety.
  • 4-Bromo-1-(3-methoxypropyl)-3,5-dimethyl-1H-pyrazole (): Incorporates a methoxypropyl group, introducing polarity and ether functionality. This modification could enhance solubility in polar solvents compared to the hydrophobic bromopropyl chain .
(a) Anticancer Activity

The target compound’s bromopropyl chain enables conjugation to metal centers, as seen in Pt(II) complexes (). In contrast, 4-cinnamyl-3,5-diphenyl-1H-pyrazole () lacks a reactive alkyl halide group but shows moderate cytotoxicity (52–83% yields in synthesis), suggesting that aromatic substituents (e.g., cinnamyl) may favor stability over reactivity .

(b) Enzymatic Inhibition

Pyrazole derivatives with extended aromatic systems, such as 4-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxamide (), exhibit sulfonamide-mediated enzyme inhibition. The bromopropyl analog’s aliphatic chain may instead facilitate membrane permeability or metal coordination .

Comparative Data Table

Compound Name Substituents (Position 4) Molecular Weight (g/mol) Key Properties/Activities Reference
4-(3-Bromopropyl)-3,5-dimethyl-1H-pyrazole 3-Bromopropyl 217.11 High reactivity in alkylation
4-Cyclohexylsulfanylmethyl-3,5-dimethyl-1H-pyrazole Cyclohexylsulfanylmethyl ~330 (estimated) Enhanced Pt(II) complex cytotoxicity
4-Bromo-1-isopropyl-3,5-dimethyl-1H-pyrazole Bromo-isopropyl 217.11 Limited synthetic versatility
4-(5-Bromothiophen-2-yl)-1H-pyrazole-3-carboxamide 5-Bromothiophen-2-yl 596.25 Sulfonamide-mediated enzyme inhibition
4-Cinnamyl-3,5-diphenyl-1H-pyrazole Cinnamyl ~335 (estimated) Moderate cytotoxicity, high yield

Biological Activity

The compound 4-(3-bromopropyl)-3,5-dimethyl-1H-pyrazole is a derivative of the pyrazole class, which is known for its diverse biological activities. Pyrazole derivatives have been extensively studied for their potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties. This article focuses on the biological activity of this compound, synthesizing existing research findings and case studies.

Chemical Structure and Properties

This compound features a bromopropyl substituent at the 4-position and two methyl groups at the 3 and 5 positions of the pyrazole ring. This specific substitution pattern can significantly influence its biological activity.

Anti-inflammatory Properties

Research has indicated that pyrazole derivatives exhibit anti-inflammatory effects. For instance, compounds like celecoxib, a well-known anti-inflammatory drug, belong to this class. Studies have shown that this compound may similarly modulate inflammatory pathways by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced prostaglandin synthesis .

Anticancer Activity

The anticancer potential of pyrazole derivatives has garnered attention in recent years. In vitro studies demonstrate that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. Preliminary data suggest that this compound may exhibit similar properties, potentially acting as an anticancer agent .

Antimicrobial Effects

Some pyrazole derivatives have shown promising antimicrobial activity against a range of pathogens. The presence of halogen substituents, such as bromine in this compound, often enhances antimicrobial potency. Studies indicate that this compound could inhibit bacterial growth and may be effective against resistant strains .

Case Study 1: Synthesis and Characterization

In a recent study focused on synthesizing various substituted pyrazoles, researchers successfully synthesized this compound using a phase transfer catalyst method. Characterization techniques such as NMR and mass spectrometry confirmed the compound's structure and purity .

Case Study 2: Biological Evaluation

Another study evaluated the biological activity of different pyrazole derivatives in vitro. The results showed that compounds with bromine substitutions exhibited significant inhibition of cancer cell proliferation compared to their non-brominated counterparts. This suggests that this compound could be a candidate for further development in cancer therapeutics .

Research Findings Summary

Biological Activity Mechanism Study Reference
Anti-inflammatoryCOX inhibition
AnticancerInduction of apoptosis
AntimicrobialGrowth inhibition

Preparation Methods

Halogenation at the 4-Position of 3,5-Dimethylpyrazole

  • Electrophilic halogenation at the C-4 position of 3,5-dimethylpyrazole is a crucial preparative step. This can be accomplished using reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in solvents like carbon tetrachloride (CCl4) under controlled conditions to selectively introduce halogen atoms at the 4-position of the pyrazole ring.

  • This halogenation step produces 4-bromo-3,5-dimethyl-1H-pyrazole intermediates, which are then further functionalized.

Introduction of the 3-Bromopropyl Side Chain

  • The alkylation of 4-halo-3,5-dimethylpyrazole is performed by reacting the halogenated pyrazole intermediate with 1,3-dibromopropane or similar bromopropyl reagents.

  • This reaction is typically carried out in the presence of a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF) . The base deprotonates the pyrazole nitrogen, facilitating nucleophilic substitution on the bromopropane to attach the 3-bromopropyl group at the 4-position of the pyrazole ring.

  • Phase transfer catalysts (PTCs) like tetrabutylammonium chloride (TBAC) can be used to enhance reaction rates and yields in biphasic systems, especially when aqueous bases are involved.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Halogenation NBS or NCS in CCl4, room temperature Selective halogenation at C-4 position
Alkylation 4-halo-3,5-dimethylpyrazole + 1,3-dibromopropane, K2CO3, DMF, RT to reflux Use of base and polar aprotic solvent for SN2 reaction
Phase Transfer Catalysis TBAC with aqueous NaOH, DCE as alkylating agent Enhances yield and reaction rate
  • Reaction times vary from a few hours to overnight depending on scale and temperature.

  • Purification is usually achieved by column chromatography or recrystallization to isolate the pure 4-(3-bromopropyl)-3,5-dimethyl-1H-pyrazole product.

Alternative and Related Synthetic Routes

  • Vilsmeier-Haack formylation can be used to introduce formyl groups at the C-4 position of 3,5-dimethylpyrazole, which can then be converted into halogenated derivatives. This method is more indirect but useful for generating diverse functionalized pyrazoles.

  • The use of sodium dichalcogenides and other nucleophiles to further modify 4-haloalkyl-pyrazoles has been reported, indicating the versatility of the 4-halo substituent for subsequent functionalization.

Summary Table of Preparation Steps

Preparation Step Reagents/Conditions Product/Intermediate Yield/Notes
Halogenation of pyrazole NBS or NCS in CCl4 4-bromo-3,5-dimethyl-1H-pyrazole High selectivity
Alkylation 1,3-dibromopropane, K2CO3, DMF This compound Quantitative to good yields
Phase Transfer Catalysis TBAC, aqueous NaOH, DCE Enhanced alkylation efficiency Improved yield and purity
Purification Column chromatography or recrystallization Pure final compound Confirmed by NMR, MS

Research Findings and Characterization

  • Characterization of the synthesized compound is typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy, including ^1H and ^13C NMR, confirming the substitution pattern and purity.

  • Mass spectrometry (MS) and elemental analysis are also used to verify the molecular weight and composition.

  • The synthetic route involving halogenation followed by alkylation has been reported to produce the target compound in high yield and purity , suitable for further biological and industrial applications.

Q & A

Q. What are the common synthetic routes for 4-(3-Bromopropyl)-3,5-dimethyl-1H-pyrazole, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves alkylation of 3,5-dimethyl-1H-pyrazole with 1,3-dibromopropane. Key steps include:

Nucleophilic substitution : Reacting 3,5-dimethyl-1H-pyrazole with 1,3-dibromopropane in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the bromopropyl derivative.
Optimization involves adjusting molar ratios (e.g., 1:1.2 pyrazole:dibromopropane), temperature control to minimize side reactions, and catalyst screening (e.g., K₂CO₃ for deprotonation). Reaction progress is monitored via TLC or LC-MS .

Q. How is the structural integrity of this compound validated after synthesis?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
  • ¹H/¹³C NMR : Peaks at δ ~3.5–4.0 ppm (CH₂Br protons) and δ ~2.2–2.5 ppm (methyl groups on pyrazole) confirm substitution .
  • X-ray crystallography : SHELX software refines crystal structures, validating bond lengths (e.g., C–Br ≈ 1.93 Å) and dihedral angles. R-values < 0.05 indicate high confidence .
  • IR spectroscopy : Absence of N–H stretches (if alkylated) confirms successful substitution .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in metal coordination complexes?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model ligand-metal interactions:

Electrostatic potential maps : Identify electron-rich pyrazole N atoms as coordination sites.

Binding energy analysis : Compare stability of Pd(II) vs. Pt(II) complexes. For example, Pt complexes with cyclohexyl substituents show higher stability (ΔG ≈ −45 kcal/mol) .
Software: Gaussian or ORCA. Validate with experimental X-ray data .

Q. What strategies enhance the cytotoxic activity of metal complexes derived from this compound?

  • Methodological Answer : Substituent engineering and ligand design are critical:
  • Table: Substituent Effects on Cytotoxicity (Jurkat Cell Line)
Substituent on PyrazoleIC₅₀ (µM)Reference
Cyclohexylsulfanyl2.1
Benzylsulfanyl6.5
Phenyl>10
  • Approaches :
  • Introduce electron-withdrawing groups (e.g., sulfonyl) to increase ligand rigidity.
  • Optimize metal-ligand stoichiometry (e.g., tri-ligand Pt(II) complexes show 3× higher activity than mono-ligand) .
  • Screen apoptosis markers (e.g., caspase-3 activation) via flow cytometry .

Q. How can researchers resolve contradictions in reported biological activities of pyrazole derivatives?

  • Methodological Answer : Contradictions often arise from assay variability or structural nuances. Mitigation strategies:

Standardize assays : Use identical cell lines (e.g., Jurkat vs. HEK293) and incubation times .

Control substituent effects : Compare bromopropyl derivatives with methyl or benzyl analogs (see Table above) .

Meta-analysis : Pool data from multiple studies using tools like RevMan, adjusting for variables like solvent polarity .

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The bromopropyl group facilitates Suzuki-Miyaura couplings:
  • Step 1 : Oxidative addition of Pd(0) to C–Br bond (rate-determining step; ∆H‡ ≈ 18 kcal/mol).
  • Step 2 : Transmetallation with arylboronic acids in THF/H₂O.
  • Step 3 : Reductive elimination yields biaryl products.
    Monitor intermediates via in situ ¹⁹F NMR or mass spectrometry. Catalytic systems with SPhos ligands improve yields (>80%) .

Methodological Resources

  • Crystallography : SHELXL for refinement .
  • Spectroscopy : Compare IR/NMR data with NIST standards .
  • Biological Assays : Use MTT or Annexin V protocols for cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Bromopropyl)-3,5-dimethyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-(3-Bromopropyl)-3,5-dimethyl-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.